J-104132
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Overview
Description
J-104132, also known as L-753,037, is a potent and selective endothelin A and endothelin B receptor antagonist. This compound has shown significant pharmacological properties, making it a valuable tool in scientific research. It is known for its ability to inhibit endothelin receptors, which play a crucial role in various physiological and pathological processes .
Preparation Methods
The synthesis of J-104132 involves several steps. The precursor alcohol is prepared by reducing 2-bromo-5-methoxybenzoic acid with a borane-dimethylsulfide complex, resulting in benzylic alcohol. This intermediate is then converted to the corresponding mesylate, which is treated with sodium bromide to yield the bromide compound . The industrial production methods for this compound are not extensively documented, but the synthetic route involves standard organic synthesis techniques.
Chemical Reactions Analysis
J-104132 undergoes various chemical reactions, including epimerization in aqueous solutions. This reaction is acid-catalyzed and involves the formation of a novel enamine intermediate. The degradation of this compound does not proceed to completion, resulting in a stable equilibrium where approximately 2% of the degradate is produced . The compound is also known to inhibit endothelin-1-induced accumulation of inositol phosphates in Chinese hamster ovary cells .
Scientific Research Applications
J-104132 has a wide range of scientific research applications. It is primarily used as a pharmacological tool to explore the therapeutic potential of endothelin receptor antagonists. In vitro studies have shown that this compound is a potent antagonist of endothelin-1-induced contractions in rabbit iliac artery and pulmonary artery . In vivo studies have demonstrated its ability to prevent lethal responses to endothelin-1 in conscious mice and inhibit pressor responses in normotensive rats . These properties make this compound valuable in research related to cardiovascular diseases, hypertension, and other conditions involving endothelin receptors.
Mechanism of Action
J-104132 exerts its effects by selectively inhibiting endothelin A and endothelin B receptors. The inhibition of these receptors is reversible and competitive. In vitro studies have shown that this compound is a potent antagonist of endothelin-1-induced accumulation of inositol phosphates in Chinese hamster ovary cells expressing cloned human endothelin A receptors . The compound also inhibits endothelin-1-induced contractions in rabbit iliac artery and pulmonary artery . The molecular targets of this compound are the endothelin receptors, which are involved in various physiological and pathological processes.
Comparison with Similar Compounds
J-104132 is unique in its ability to selectively inhibit both endothelin A and endothelin B receptors. Similar compounds include bosentan, ambrisentan, and macitentan, which are also endothelin receptor antagonists. this compound has shown greater potency and selectivity in inhibiting endothelin receptors compared to these compounds . This makes this compound a valuable tool in scientific research for exploring the therapeutic potential of endothelin receptor antagonists.
Properties
Molecular Formula |
C31H33NO7 |
---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-butyl-7-[2-(2-carboxypropyl)-4-methoxyphenyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C31H33NO7/c1-4-5-6-20-8-10-23-26(18-7-12-24-25(15-18)39-16-38-24)28(31(35)36)27(29(23)32-20)22-11-9-21(37-3)14-19(22)13-17(2)30(33)34/h7-12,14-15,17,26-28H,4-6,13,16H2,1-3H3,(H,33,34)(H,35,36) |
InChI Key |
IUHMIOAKWHUFKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)CC(C)C(=O)O)C(=O)O)C4=CC5=C(C=C4)OCO5 |
Synonyms |
2-butyl-7-(2-((2S)-2-carboxypropyl)-4-methoxyphenyl)-5-(4-methylenedioxyphenyl)cyclopenteno(1,2-b)pyridine-6-carboxylic J 104132 J-104132 L 753037 L-753,037 |
Origin of Product |
United States |
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